molecular formula C25H25NO6 B11018741 N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-phenylalanine

N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-phenylalanine

Cat. No.: B11018741
M. Wt: 435.5 g/mol
InChI Key: UUORCTDTBMEDJK-MBABXSBOSA-N
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Description

2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen moiety, a propanamido group, and a phenylpropanoic acid segment. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or toluene, and the use of catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-2-[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H25NO6/c1-14-21(12-11-18-17-9-6-10-19(17)25(30)32-22(14)18)31-15(2)23(27)26-20(24(28)29)13-16-7-4-3-5-8-16/h3-5,7-8,11-12,15,20H,6,9-10,13H2,1-2H3,(H,26,27)(H,28,29)/t15?,20-/m0/s1

InChI Key

UUORCTDTBMEDJK-MBABXSBOSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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